

# Comparative In Vivo Efficacy of Sulopenem and Ertapenem: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive review of publicly available scientific literature reveals a notable absence of direct head-to-head in vivo comparative efficacy studies of **sulopenem sodium** versus ertapenem in animal models. While both agents have been evaluated in various preclinical infection models, data from studies directly comparing their efficacy under the same experimental conditions are not readily available. Historical accounts suggest that in early studies, sulopenem was found to be non-inferior to the broader class of carbapenems in murine and guinea pig models of systemic and lung infections.[1][2] However, specific quantitative data and detailed protocols for these comparisons, particularly a direct comparison with ertapenem, are not detailed in the available literature.

This guide, therefore, summarizes the most relevant available comparative data from in vitro studies and human clinical trials to provide researchers, scientists, and drug development professionals with an objective overview of the relative performance of sulopenem and ertapenem.

### **In Vitro Activity Comparison**

In vitro studies provide foundational data on the intrinsic activity of an antimicrobial agent against various pathogens. Multiple studies have compared the minimum inhibitory concentrations (MICs) of sulopenem and ertapenem against a range of clinical isolates.

Sulopenem has demonstrated potent in vitro activity against a wide spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[3] Its activity against Enterobacterales, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs), is a key feature.[2][4] Comparative







studies generally show that sulopenem's activity against Enterobacterales is comparable to that of other carbapenems, including ertapenem.[5] For instance, against ESBL-phenotype Escherichia coli and Klebsiella pneumoniae, sulopenem has shown potent activity.[2][6]

One study reported that sulopenem demonstrates greater activity than both meropenem and ertapenem against Enterococcus faecalis, Listeria monocytogenes, methicillin-susceptible Staphylococcus aureus (MSSA), and Staphylococcus epidermidis.[1]

Below is a summary of comparative in vitro activity from a recent surveillance study.



Organism/Gro up	Sulopenem MIC50/90 (mg/L)	Ertapenem (% Susceptible)	Meropenem (% Susceptible)	Imipenem (% Susceptible)
Enterobacterales	0.03/0.25	98.3%	99.7%	94.7%
E. coli (ESBL- phenotype)	0.03/0.06	-	-	-
K. pneumoniae (ESBL- phenotype)	0.06/1	-	-	-
Anaerobes	(98.9% inhibited at ≤4 mg/L)	-	98.4%	-
Data sourced from a large collection of clinical isolates.  [2][5][6] Note: Direct MIC50/90 values for ertapenem were not provided in this specific summary, hence the presentation of susceptibility percentages.				

## **Insights from Clinical Trials: The SURE Program**

While not animal models, the "Sulopenem for Resistant Enterobacteriaceae" (SURE) clinical trial program provides the most direct comparative efficacy data between sulopenem and ertapenem in treating multidrug-resistant infections in humans.

## **SURE-2: Complicated Urinary Tract Infections (cUTI)**



The SURE-2 trial was a Phase 3, randomized, double-blind study comparing the efficacy and safety of intravenous (IV) sulopenem followed by oral sulopenem/probenecid to IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate for the treatment of cUTI.[7][8][9][10]

- Primary Endpoint: The primary endpoint was the overall clinical and microbiological response at the test-of-cure visit. Sulopenem did not demonstrate non-inferiority to ertapenem in this primary analysis.[9][10] The responder rates were 67.8% for sulopenem and 73.9% for ertapenem.[9]
- Key Finding: The difference in the primary outcome was largely attributed to a higher rate of
  asymptomatic bacteriuria in the sulopenem group at the test-of-cure visit.[7][10][11] Clinical
  response rates at the test-of-cure and overall response rates at the end of therapy were
  similar between the two groups.[9]

#### **SURE-3: Complicated Intra-abdominal Infections (cIAI)**

The SURE-3 trial was a Phase 3 study with a similar design, comparing IV sulopenem followed by oral sulopenem/probenecid to IV ertapenem followed by oral ciprofloxacin and metronidazole or amoxicillin-clavulanate in patients with cIAI.[3][12]

- Primary Endpoint: The primary endpoint was the clinical response at the Day 28 test-of-cure visit. In the micro-MITT population, the clinical success rate for sulopenem was 85.5% compared to 90.2% for ertapenem. The lower bound of the confidence interval for the treatment difference fell slightly below the pre-specified non-inferiority margin.[12]
- Adverse Events: Treatment-related adverse events were comparable between the two groups, with diarrhea being the most commonly reported.[3]

## **Experimental Protocols**

As no direct comparative in vivo animal studies were identified, detailed experimental protocols for such a comparison cannot be provided. However, the general design of the pivotal Phase 3 clinical trials is outlined below.

#### SURE-2 (cUTI) and SURE-3 (cIAI) Trial Design

These were randomized, multicenter, double-blind, double-dummy clinical trials.

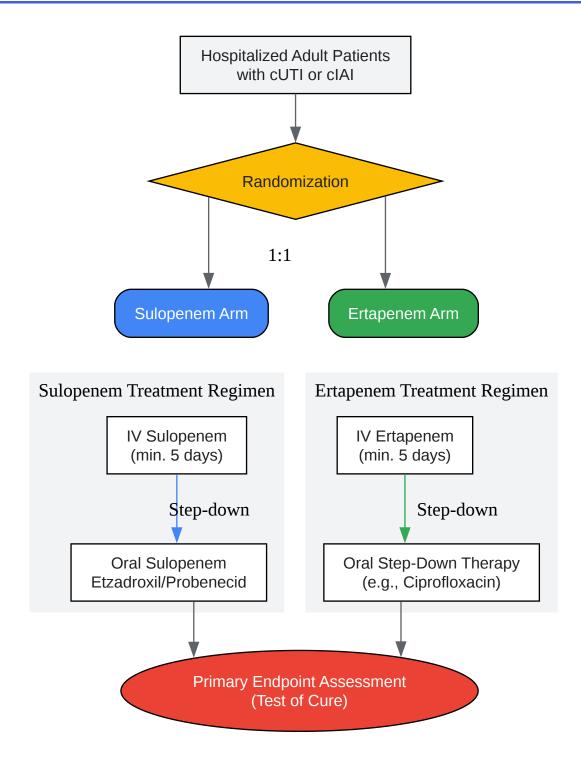


- Patient Population: Hospitalized adults with clinical signs and symptoms of cUTI (SURE-2) or cIAI (SURE-3).
- Randomization: Patients were randomized to one of two treatment arms.
- Treatment Arms:
  - Sulopenem Arm: Intravenous sulopenem (once daily) for a minimum of 5 days, followed by oral sulopenem etzadroxil/probenecid (twice daily).
  - Ertapenem Arm: Intravenous ertapenem (once daily) for a minimum of 5 days, followed by an oral step-down therapy (ciprofloxacin +/- metronidazole or amoxicillin-clavulanate, depending on the indication and pathogen susceptibility).
- Primary Endpoint Assessment: The primary efficacy endpoint was assessed at a test-of-cure visit, which was Day 21 for the cUTI trial and Day 28 for the cIAI trial.

#### **Visualization of Clinical Trial Workflow**

The following diagram illustrates the general workflow of the SURE-2 and SURE-3 clinical trials, which represent the most direct efficacy comparison between sulopenem and ertapenem to date.





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Caption: Workflow of the Phase 3 SURE clinical trials comparing sulopenem and ertapenem.

#### Conclusion



In the absence of direct comparative in vivo animal efficacy studies, a complete head-to-head preclinical comparison between sulopenem and ertapenem remains elusive. The available in vitro data suggest that sulopenem possesses potent activity against a broad range of pathogens, including multidrug-resistant Enterobacterales, with a profile generally comparable to ertapenem. The most direct comparative data comes from the Phase 3 SURE clinical trials in humans. While sulopenem did not meet the primary non-inferiority endpoints in these trials against ertapenem-based regimens, the differences were influenced by specific factors such as higher rates of asymptomatic bacteriuria in the cUTI trial. Both the intravenous and oral formulations of sulopenem were generally well-tolerated.[10] For researchers and drug development professionals, these findings underscore the importance of considering the full spectrum of preclinical and clinical data, including the specific nuances of clinical trial endpoints, when evaluating the potential of new antimicrobial agents.

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- To cite this document: BenchChem. [Comparative In Vivo Efficacy of Sulopenem and Ertapenem: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388092#in-vivo-efficacy-of-sulopenem-sodium-versus-ertapenem-in-animal-models]

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